8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anticancer Activity : The synthesis of xanthene derivatives, closely related to the specified compound, has shown significant promise in developing antiasthmatic agents. These derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have been explored for their vasodilatory and potential antiasthmatic properties (Bhatia et al., 2016).
Chemical Synthesis and Characterization : Similar compounds, such as 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, have been synthesized and characterized, showcasing the potential for developing new chemical entities with interesting biological activities (Asiri & Khan, 2010).
Anticancer, Anti-HIV, and Antimicrobial Activity : Derivatives of triazino and triazolo[4,3-e]purine, which are structurally similar to the compound , have been synthesized and shown to exhibit in vitro anticancer, anti-HIV, and antimicrobial activities. These findings suggest potential therapeutic applications in treating various diseases (Ashour et al., 2012).
Pharmacological Evaluation : The pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, structurally similar to the compound of interest, has shown promising results in preclinical studies. These compounds demonstrated potential anxiolytic-like and antidepressant-like activities in animal models, suggesting their use in psychotropic therapy (Zagórska et al., 2009).
Antioxidant and Anti-Inflammatory Properties : Research has been conducted on derivatives of 1,3-dimethylxanthine, similar to the compound , to evaluate their antioxidant and anti-inflammatory properties. This research highlights the potential therapeutic applications of these compounds in treating oxidative stress and inflammation-related conditions (Кorobko et al., 2018).
Mechanism of Action
Target of action
For example, pyrazole derivatives have been reported to show anti-tubercular activity against Mycobacterium tuberculosis strain .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound acts as an anti-tubercular agent, it might inhibit the growth of Mycobacterium tuberculosis, leading to a reduction in infection .
Future Directions
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-6-9-22-13-14(20(4)17(25)21(5)15(13)24)18-16(22)23-12(8-3)10-11(7-2)19-23/h6,10H,1,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJACEZTPKEQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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